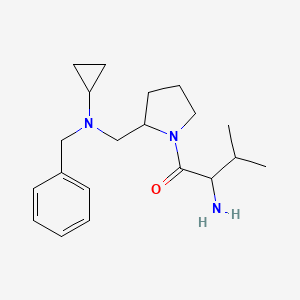

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19792824

Molecular Formula: C20H31N3O

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31N3O |

|---|---|

| Molecular Weight | 329.5 g/mol |

| IUPAC Name | 2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3 |

| Standard InChI Key | XVWSNXCGZHYLJG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |

Introduction

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound classified under the amino ketone group. Its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. This article provides a detailed exploration of its structure, synthesis, chemical properties, and potential applications.

Molecular Features

This compound features:

-

Functional Groups: An amino group (-NH2) and a ketone group (-C=O).

-

Structural Elements:

-

A pyrrolidine ring.

-

A cyclopropyl group.

-

A benzyl moiety.

-

Molecular Formula and Weight

-

Molecular Formula: C18H28N2O.

-

Molecular Weight: Approximately 329.5 g/mol.

Synthetic Route

The synthesis of this compound involves multi-step organic reactions. The general process includes:

-

Formation of the Pyrrolidine Ring: Cyclization reactions using suitable diamine precursors.

-

Introduction of the Benzyl Group: Nucleophilic substitution reactions with benzyl halides.

-

Addition of the Cyclopropyl Group: Cyclopropanation reactions involving carbene intermediates.

Reaction Conditions

Key factors for optimizing yield and purity:

-

Temperature: Controlled to avoid side reactions.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF).

-

Catalysts: Transition metal catalysts for specific steps.

Reactivity

This compound is reactive due to its functional groups:

-

Oxidation: The ketone group can be oxidized under strong conditions.

-

Reduction: Reduction can modify the ketone to an alcohol.

-

Substitution Reactions: The amino group can participate in nucleophilic substitution.

Common Reagents

-

Oxidizing Agents: Potassium permanganate (KMnO4).

-

Reducing Agents: Lithium aluminum hydride (LiAlH4).

-

Nucleophiles: Alkoxides or amines.

Medicinal Chemistry

The compound's structure suggests potential biological activity:

-

Hypothesized to interact with enzymes or receptors due to its amino and ketone groups.

-

Potential applications in drug development targeting specific biochemical pathways.

Materials Science

Its unique structural features may allow applications in:

-

Polymer synthesis.

-

Development of specialty materials.

Research Gaps and Future Directions

Despite its potential, research on this compound remains limited:

-

Detailed biological activity studies are needed to explore therapeutic applications.

-

Experimental determination of physical properties (e.g., melting/boiling points) is required for comprehensive characterization.

-

Mechanistic studies on its interaction with biological systems could elucidate its role in medicinal chemistry.

This detailed analysis highlights the importance of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one as a versatile compound with promising applications in science and industry, warranting further investigation into its properties and uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume